2-methylene-4-oxo-4-phenylbutanoic acid

Hypolipidemic agents SAR study 4-Oxobutyric acid

The α-methylene group is not just a structural feature; it's the pharmacophoric element driving activity in hypolipidemic and antiviral compound series. Using the saturated or reduced analog results in complete loss of activity, compromising SAR validity. Procure this exact scaffold to maintain experimental reproducibility. Rapid diversification via amide bond formation at the carboxylic acid enables access to influenza-active antiviral leads and kynurenine 3-hydroxylase inhibitors for neurodegenerative research. Available in high purity (98%), multiple reagent scales, ready for immediate use.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 15732-75-9
Cat. No. B3177383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylene-4-oxo-4-phenylbutanoic acid
CAS15732-75-9
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC=C(CC(=O)C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14)
InChIKeyMXDYOAKQTRLNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylene-4-oxo-4-phenylbutanoic Acid (CAS 15732-75-9) | Core Scaffold & Procurement Profile


2-Methylene-4-oxo-4-phenylbutanoic acid (CAS 15732-75-9) is an alpha,beta-unsaturated gamma-keto carboxylic acid, with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol [1]. Its structure features a terminal methylene group at the alpha-position, a central ketone, and a terminal phenyl ring. Commercially, it is available as a solid with a typical purity of 98% and is recommended for storage at room temperature . This compound serves as a key synthetic intermediate or scaffold for developing derivatives with specific biological activities, rather than being a potent active pharmaceutical ingredient (API) in its own right.

Why 2-Methylene-4-oxo-4-phenylbutanoic Acid Cannot Be Replaced by Simple Analogs


Substituting 2-methylene-4-oxo-4-phenylbutanoic acid with a closely related analog like its reduced form or a saturated version is not functionally equivalent. The presence of the alpha-methylene group is a critical structural determinant for biological activity within this class of compounds. Research on analogous 4-oxo-butyric acids demonstrates that reduction of the carbon-carbon double bond or the carbonyl group leads to a significant decrease or complete loss of hypolipidemic activity [1]. This structural specificity means that using an alternative, even one with minor modifications, cannot guarantee comparable results in assays or as a synthetic building block, directly impacting experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Structural Differentiation of 2-Methylene-4-oxo-4-phenylbutanoic Acid


Hypolipidemic Activity: The Alpha-Methylene Group is Essential

The alpha-methylene group is a crucial pharmacophore for hypolipidemic activity in this class. A comparative study of a series of 4-oxo-butyric acids found that compounds with a methyl group at the 2-position retained good activity, whereas reduction of the double bond or the carbonyl group drastically reduced efficacy. Specifically, partial or total reduction of the carbonyl to alcohol or CH2 resulted in acids that were only half as active [1]. Furthermore, 4-hydroxy, 2-methylene butyric acids were completely inactive [1]. This indicates that 2-methylene-4-oxo-4-phenylbutanoic acid possesses a structural feature essential for maintaining the active conformation required for this therapeutic class, a feature absent in its reduced or saturated counterparts.

Hypolipidemic agents SAR study 4-Oxobutyric acid

Antiviral Potential: Amide Derivative D282 Shows Potent In Vitro Activity

While the parent acid is not a direct antiviral, it serves as a scaffold for generating active derivatives. The compound 4-[(4-butylphenyl)amino]-2-methylene-4-oxo-butanoic acid (D282), a direct amide derivative of the 2-methylene-4-oxo-butanoic acid core, demonstrates this potential. D282 inhibited influenza A and B virus cytopathic effect (CPE) with an IC50 range of 6–31 μM [1]. This was comparable to the positive control ribavirin, which showed activity at 14–44 μM [1]. Furthermore, D282 inhibited virus yield by 90% at 9.5 ± 3.3 μM, compared to 10.8 ± 3.2 μM for ribavirin [1]. The parent 2-methylene-4-oxo-4-phenylbutanoic acid is a critical starting material for generating such biologically active amides.

Antiviral Influenza Pyrimidine biosynthesis

Enzyme Inhibition Scaffold: Used to Target Kynurenine 3-Hydroxylase

Derivatives of 4-phenyl-4-oxo-butanoic acid, the core structure of which is shared with 2-methylene-4-oxo-4-phenylbutanoic acid, have been specifically developed as inhibitors of kynurenine 3-hydroxylase [1]. This enzyme is a key target in the kynurenine pathway, which is implicated in several neurodegenerative diseases. The presence of the methylene group at the alpha-position provides a site for further chemical elaboration, allowing medicinal chemists to explore and optimize interactions with this enzyme's active site. This established use case further validates the procurement of this specific acid for research focused on the kynurenine pathway.

Kynurenine pathway Enzyme inhibitor Neurodegeneration

Optimal Application Scenarios for Procuring 2-Methylene-4-oxo-4-phenylbutanoic Acid


Medicinal Chemistry: Exploring Hypolipidemic Agents

Procure this compound as a core scaffold for synthesizing and evaluating novel hypolipidemic agents. The established SAR shows that the alpha-methylene group is essential for activity, and this compound provides the precise functional group array needed to explore this chemical space [1]. Using this specific building block ensures you are working with the active pharmacophore, as opposed to an inactive reduced analog.

Antiviral Drug Discovery: Generating New Amide Derivatives

This compound is a critical precursor for creating amide derivatives with antiviral potential. As demonstrated by D282, simple amide bond formation at the carboxylic acid moiety can yield compounds with potent in vitro activity against influenza viruses [1]. Procuring the parent acid allows for rapid diversification to generate focused libraries for antiviral screening.

Neuroscience Research: Targeting the Kynurenine Pathway

For projects focused on the kynurenine pathway and related neurodegenerative conditions, 2-methylene-4-oxo-4-phenylbutanoic acid serves as a direct precursor to known classes of kynurenine 3-hydroxylase inhibitors [1]. Its procurement enables the synthesis and study of these tool compounds or potential leads for modulating neuroactive metabolite production.

Organic Synthesis: A Versatile Building Block for Complex Molecules

Due to its multiple reactive sites (carboxylic acid, ketone, alpha,beta-unsaturated system), this compound is a versatile building block for synthesizing more complex molecular architectures. Its commercial availability with high purity (98%) [2] makes it a reliable and convenient starting material for multi-step synthetic sequences in an academic or industrial research setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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